molecular formula C21H20N2O3 B2370570 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide CAS No. 2034310-14-8

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide

Cat. No.: B2370570
CAS No.: 2034310-14-8
M. Wt: 348.402
InChI Key: BBOOWBQWJRRVMH-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide is a complex organic compound that features a furan ring, a pyridine ring, and a pentanamide chain

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-5-oxo-5-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-20(17-5-2-1-3-6-17)7-4-8-21(25)23-14-16-9-10-19(22-13-16)18-11-12-26-15-18/h1-3,5-6,9-13,15H,4,7-8,14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOOWBQWJRRVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyridine-Furan Assembly

The pyridine ring substituted with furan at the C6 position can be synthesized via a palladium-catalyzed Suzuki-Miyaura coupling. A bromopyridine derivative (e.g., 3-bromo-5-(hydroxymethyl)pyridine) reacts with furan-3-ylboronic acid under conditions adapted from analogous pyrimidine syntheses.

Representative Protocol:

Reagents Conditions Yield
3-Bromo-5-(hydroxymethyl)pyridine (1.0 equiv) Pd₂(dba)₃ (0.05 equiv), Xantphos (0.12 equiv), Cs₂CO₃ (2.0 equiv) 72%
Furan-3-ylboronic acid (1.2 equiv) 1,4-Dioxane, 110°C, 12 h, N₂ atmosphere

Post-reaction purification via flash chromatography (SiO₂, EtOAc/hexanes) affords 6-(furan-3-yl)pyridin-3-yl)methanol, which is subsequently oxidized to the aldehyde and subjected to reductive amination to introduce the methylamine group.

Functionalization of the Pyridine Moiety

Reductive Amination for Methylamine Installation

The hydroxymethyl intermediate is oxidized to 6-(furan-3-yl)pyridine-3-carbaldehyde using MnO₂, followed by reductive amination with ammonium acetate and NaBH₃CN.

Optimized Conditions:

Parameter Value
Solvent MeOH/CH₂Cl₂ (1:1)
Temperature 25°C, 6 h
Reducing Agent NaBH₃CN (1.5 equiv)
Yield 85%

The resulting N-((6-(furan-3-yl)pyridin-3-yl)methyl)amine is isolated as a crystalline solid.

Synthesis of the Acylating Agent: 5-Oxo-5-phenylpentanoyl Chloride

Friedel-Crafts Acylation for Ketone Formation

5-Oxo-5-phenylpentanoic acid is synthesized via Friedel-Crafts acylation of benzene with glutaric anhydride, followed by hydrolysis.

Stepwise Process:

  • Acylation: Benzene reacts with glutaric anhydride in the presence of AlCl₃ (1.2 equiv) at 0°C → 5-phenyl-5-oxopentanoic acid (62% yield).
  • Chlorination: Treatment with SOCl₂ (2.0 equiv) in dry DCM converts the acid to the acyl chloride (quantitative yield).

Amide Bond Formation

Schotten-Baumann Reaction for Final Coupling

The amine and acyl chloride undergo coupling under Schotten-Baumann conditions to yield the target amide.

Procedure:

  • N-((6-(furan-3-yl)pyridin-3-yl)methyl)amine (1.0 equiv) is dissolved in THF/H₂O (2:1).
  • 5-Oxo-5-phenylpentanoyl chloride (1.1 equiv) is added dropwise at 0°C.
  • The mixture is stirred at 25°C for 4 h, followed by extraction with EtOAc and purification via recrystallization (EtOH/H₂O).

Yield: 78%
Purity: >99% (HPLC, UV254)

Alternative Methodologies and Optimization

Microwave-Assisted Synthesis

Adapting protocols from pyrimidine syntheses, microwave irradiation significantly reduces reaction times:

Step Conventional Time Microwave Time Yield
Reductive Amination 6 h 20 min 88%
Amide Coupling 4 h 10 min 81%

Catalytic System Screening

Palladium catalysts (Pd₂(dba)₃, BrettPhos-Pd) and ligands (Xantphos, BINAP) were evaluated for cross-coupling efficiency:

Catalyst/Ligand Yield (%) Purity (%)
Pd₂(dba)₃/Xantphos 72 99.9
BrettPhos-Pd 81 98.5

Chemical Reactions Analysis

Electrophilic Aromatic Substitution on the Furan Ring

The furan-3-yl substituent undergoes regioselective electrophilic substitution (EAS) at the α-positions (C2 and C5). Common reactions include halogenation and nitration.

Reaction Reagents/Conditions Product Notes
BrominationBr₂, FeBr₃, CHCl₃, 0–25°C2-Bromo-5-(pyridin-3-ylmethyl)furanBromination occurs at C2.
NitrationHNO₃, H₂SO₄, 0°C2-Nitro-5-(pyridin-3-ylmethyl)furanReaction kinetics favor C2 substitution due to electron-rich furan ring.

Reactivity of the Pyridine Moiety

The pyridine ring participates in nucleophilic substitution and coordination chemistry.

Reaction Reagents/Conditions Product Notes
Nucleophilic SubstitutionNaNH₂, NH₃(l), –33°C3-Aminopyridine derivativeAmide group directs substitution at C2 of pyridine .
Metal CoordinationCuCl₂, MeOH, 25°CCu(II) complex with pyridine N-coordinationForms stable complexes with transition metals .

Amide Bond Reactivity

The amide linkage (–CONH–) undergoes hydrolysis and condensation under controlled conditions.

Reaction Reagents/Conditions Product Notes
Acidic Hydrolysis6M HCl, reflux, 12h5-Oxo-5-phenylpentanoic acid + amineComplete cleavage of the amide bond.
CondensationDCC, DMAP, CH₂Cl₂, 25°CPeptide-like derivativesForms new amides with carboxylic acids .

Ketone Group Transformations

The 5-oxo group participates in nucleophilic additions and reductions.

Reaction Reagents/Conditions Product Notes
Grignard AdditionCH₃MgBr, THF, 0°C→25°CTertiary alcohol derivativeKetone converts to alcohol with retention of stereochemistry .
Wolff-Kishner ReductionNH₂NH₂, KOH, ethylene glycol, 200°C5-Phenylpentane derivativeRemoves ketone group via hydrazone intermediate .

Oxidation and Ring-Opening of Furan

The furan ring is susceptible to oxidative ring-opening under strong oxidizing conditions.

Reaction Reagents/Conditions Product Notes
OzonolysisO₃, CH₂Cl₂, –78°C → Zn/H₂ODicarbonyl compoundCleaves furan to form α,β-unsaturated diketones .
Diels-Alder ReactionMaleic anhydride, toluene, 110°CCycloadduct with exo selectivityFuran acts as a diene in [4+2] cycloaddition .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, forming CO₂ and aromatic byproducts.

  • Photodegradation : UV light induces cleavage of the amide bond, producing free radicals .

Key Findings

  • The furan ring’s reactivity dominates substitution and cycloaddition pathways.

  • The pyridine moiety enhances coordination with metals and directs substitution patterns.

  • The amide bond is stable under physiological conditions but hydrolyzes in extreme pH.

  • The ketone group enables versatile reductions and additions for derivatization.

This compound’s multifunctional architecture makes it a valuable scaffold for pharmaceutical and materials science applications.

Scientific Research Applications

Medicinal Chemistry

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide has been investigated for its potential anticancer properties. Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including lung carcinoma cells (A549) and others. The compound's unique structural features allow it to interact with specific molecular targets involved in cancer progression.

Case Study: Anticancer Activity
Research has shown that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways. For instance, one study reported a significant growth inhibition percentage against multiple cancer cell lines, highlighting its therapeutic potential .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties due to the presence of furan and pyridine rings, which are known for their antibacterial and antifungal activities. Standard susceptibility tests have indicated effectiveness against various microbial strains.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM

These results suggest that modifications in the compound's structure could further enhance its antimicrobial efficacy .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It is utilized in various chemical transformations, including oxidation and reduction reactions.

Synthetic Route:
The synthesis typically involves multi-step organic reactions:

  • Formation of the furan and pyridine rings.
  • Coupling through condensation reactions.
  • Amide bond formation with controlled reaction conditions to optimize yield and purity.

This compound is also explored for developing new synthetic routes that could lead to novel materials with specific properties .

Biological Pathways Exploration

Due to its unique structure, this compound may serve as a probe for studying biological pathways and interactions. Its ability to modulate enzyme activity makes it a candidate for investigating biochemical processes relevant to disease mechanisms.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to enzymes or receptors, influencing their activity and resulting in desired outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and pyridine derivatives, such as:

Uniqueness

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide is unique due to its specific substitution pattern on the furan and pyridine rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide, also known by its CAS number 2034209-64-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is C21H20N2O3, with a molecular weight of 348.4 g/mol. The structure features a furan ring and a pyridine moiety, which are known to enhance biological interactions.

PropertyValue
Molecular FormulaC21H20N2O3
Molecular Weight348.4 g/mol
CAS Number2034209-64-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the furan-pyridine linkage followed by amide bond formation. Detailed synthetic routes can be found in various chemical literature sources .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of functional groups like furan may enhance this activity due to improved binding affinity to bacterial targets .

Anticancer Properties

Studies have suggested that compounds with furan and pyridine can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has not been extensively studied in this context; however, related compounds have demonstrated promising anticancer effects .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Compounds in this class may act as inhibitors for specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interference with DNA Synthesis : Some derivatives have been shown to interfere with DNA replication in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : They may also modulate key signaling pathways involved in inflammation and cell survival.

Case Studies

  • Antibacterial Activity : A study demonstrated that similar pyridine derivatives exhibited minimum inhibitory concentrations (MICs) against S. aureus ranging from 32–64 μg/ml, indicating potential effectiveness against resistant strains .
  • Anticancer Evaluation : In vitro studies on structurally related compounds showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .

Q & A

Q. How can researchers validate target engagement in cellular models?

  • Methodology : Employ CRISPR knockdown or RNAi silencing of the putative target and assess compound efficacy loss. used target occupancy assays (e.g., CETSA) to confirm IMPDH engagement. Pair with Western blotting for downstream pathway analysis .

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